2-Amino-4-(trifluoromethyl)pyrimidine

Targeted Cancer Therapy Werner Helicase Inhibition Microsatellite Instability

Procure 2-Amino-4-(trifluoromethyl)pyrimidine to access the validated WRN helicase inhibitor pharmacophore for MSI‑H cancers. The 2‑amino‑4‑CF₃ regioisomer uniquely enables selective kinase/helicase engagement, yielding inhibitors with IC₅₀ values of 1.52–6.61 µM against MSI‑H cells and purified WRN. Unlike the 5‑trifluoromethyl isomer, this scaffold delivers a 25:1 regioselectivity in cyclocondensation reactions for high isomeric purity. The 40–50°C melting‑point differential vs. the 5‑CF₃ isomer provides an orthogonal identity check. Available in ≥98% purity with ambient shipping.

Molecular Formula C5H4F3N3
Molecular Weight 163.1 g/mol
CAS No. 16075-42-6
Cat. No. B092195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)pyrimidine
CAS16075-42-6
Molecular FormulaC5H4F3N3
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(F)(F)F)N
InChIInChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11)
InChIKeyNKOTXYPTXKUCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(trifluoromethyl)pyrimidine: Core Scaffold for Targeted Werner Helicase Inhibitors and Heterocyclic Synthesis


2-Amino-4-(trifluoromethyl)pyrimidine (CAS: 16075-42-6) is a fluorinated heterocyclic building block that serves as a critical pharmacophore in the development of targeted Werner (WRN) helicase inhibitors for microsatellite instability-high (MSI-H) cancers [1]. The compound comprises a pyrimidine core substituted with an amino group at the 2-position and a trifluoromethyl group at the 4-position, conferring distinct electronic properties and hydrogen-bonding capabilities that differentiate it from isomeric and pyridine-based analogs .

Why Substituting 2-Amino-4-(trifluoromethyl)pyrimidine with Other Aminopyrimidines or Pyridines Compromises Target Engagement and Synthetic Outcomes


Structural variations in the position of the trifluoromethyl group or the replacement of the pyrimidine ring with a pyridine core can fundamentally alter biological activity and synthetic utility. For instance, 2-amino-5-(trifluoromethyl)pyrimidine lacks the same regiochemical arrangement of hydrogen bond acceptors and electron-withdrawing groups, leading to divergent binding profiles against kinases and helicases [1]. Similarly, 2-amino-4-(trifluoromethyl)pyridine, while sharing the trifluoromethyl motif, exhibits different aromatic character and hydrogen-bonding geometry, resulting in distinct biological targets and synthetic pathways [2]. The specific 2-amino-4-trifluoromethylpyrimidine scaffold has been validated through scaffold-hopping studies as uniquely capable of generating selective WRN helicase inhibitors with cellular activity against MSI-H cancer cell lines [3].

Quantitative Differentiation of 2-Amino-4-(trifluoromethyl)pyrimidine Against Closest Analogs


Selective Cytotoxicity Against MSI-H Cancer Cells: 2-Amino-4-(trifluoromethyl)pyrimidine Derivative 11g vs. 2-Aminopyrimidine Scaffold

Derivative 11g, built on the 2-amino-4-(trifluoromethyl)pyrimidine scaffold, exhibits 2.8-fold higher potency against MSI-H HCT116 colorectal cancer cells (IC50 = 1.52 μM) compared to its activity against MSS SW620 cells (IC50 = 4.24 μM). This selectivity is attributed to the synthetic lethality interaction with WRN helicase, a target not effectively engaged by simpler 2-aminopyrimidine scaffolds lacking the 4-trifluoromethyl group [1].

Targeted Cancer Therapy Werner Helicase Inhibition Microsatellite Instability

WRN Helicase Inhibition: 2-Amino-4-(trifluoromethyl)pyrimidine Derivative 11g vs. Unsubstituted Pyrimidine Core

The 2-amino-4-(trifluoromethyl)pyrimidine derivative 11g directly inhibits WRN helicase activity with an IC50 of 6.61 μM, demonstrating target engagement that underpins its cellular selectivity. In contrast, the unsubstituted 2-aminopyrimidine core shows no measurable inhibition of WRN helicase at concentrations up to 100 μM [1].

Enzyme Inhibition Werner Syndrome DNA Repair

Synthetic Utility: Regioselective Heterocycle Formation with 25:1 Selectivity

2-Amino-4-(trifluoromethyl)pyrimidine undergoes regioselective cyclization with bromoacetaldehyde diethyl acetal to form an imidazo[1,2-a]pyrimidine with a 25:1 selectivity favoring the desired fused heterocycle. This high regioselectivity contrasts with 2-amino-5-(trifluoromethyl)pyrimidine, which under identical conditions yields a complex mixture of regioisomers with <3:1 selectivity [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Physicochemical Properties: Melting Point as a Purity and Handling Indicator

2-Amino-4-(trifluoromethyl)pyrimidine exhibits a sharp melting point of 174.0–178.0°C, which is 40–50°C higher than its 5-trifluoromethyl isomer (2-amino-5-(trifluoromethyl)pyrimidine, mp ~125–130°C). This elevated melting point reflects stronger intermolecular hydrogen bonding due to the specific 2-amino-4-trifluoromethyl substitution pattern and provides a robust quality control parameter for assessing purity and identity upon receipt .

Analytical Chemistry Quality Control Solid-State Characterization

Commercial Availability and Purity Specifications: Benchmarking Against Isomers

2-Amino-4-(trifluoromethyl)pyrimidine is commercially available with a standard purity specification of ≥98.0% (GC) and ≥98.0% (nonaqueous titration), with multiple suppliers offering batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the 5-trifluoromethyl isomer is commonly supplied at 95–97% purity with more variable quality control documentation . This higher and more consistently verified purity reduces the need for in-house purification prior to use.

Chemical Procurement Building Blocks Quality Specifications

Recommended Research Applications Where 2-Amino-4-(trifluoromethyl)pyrimidine Provides Definitive Advantage


Development of Selective Werner Helicase Inhibitors for MSI-H Cancers

Use 2-amino-4-(trifluoromethyl)pyrimidine as the core scaffold for designing novel WRN inhibitors. The scaffold has been validated to yield derivatives (e.g., compound 11g) with IC50 values of 1.52–1.72 μM against MSI-H HCT116 and LNCaP cells, and 6.61 μM against purified WRN helicase. This application leverages the unique synthetic lethality relationship between WRN inhibition and MSI-H tumor cells, a therapeutic strategy not accessible with 2-aminopyridine or 5-trifluoromethylpyrimidine scaffolds [1].

Regioselective Synthesis of Imidazo[1,2-a]pyrimidine Heterocycles

Employ 2-amino-4-(trifluoromethyl)pyrimidine in cyclocondensation reactions with α-halo carbonyl compounds or their acetals to construct imidazo[1,2-a]pyrimidines with high regioselectivity (25:1). This synthetic pathway is preferred when high isomeric purity is required for downstream structure-activity relationship studies, as the 5-trifluoromethyl isomer yields complex regioisomeric mixtures under identical conditions [2].

Kinase Inhibitor Fragment-Based Drug Discovery Campaigns

Incorporate 2-amino-4-(trifluoromethyl)pyrimidine as a privileged fragment in kinase inhibitor libraries. The 2-aminopyrimidine core engages the hinge region of ATP-binding sites, while the 4-trifluoromethyl group provides enhanced metabolic stability and lipophilicity (XLogP = 0.8) compared to unsubstituted 2-aminopyrimidines. This combination has proven effective in generating potent CDK/HDAC dual inhibitors and other kinase-targeted agents [3].

Quality Control and Identity Verification in Multi-Scaffold Screening Collections

Utilize the distinct melting point (174–178°C) and high commercial purity specifications (≥98.0% GC) of 2-amino-4-(trifluoromethyl)pyrimidine as a reliable reference standard for compound management. The 40–50°C melting point differential relative to the 5-trifluoromethyl isomer provides a rapid, orthogonal identity confirmation method that reduces the risk of scaffold misassignment in high-throughput screening decks .

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